

# A Comprehensive Spectroscopic Analysis of Tert-butyl 4-acetylbenzoate

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **Tert-butyl 4-acetylbenzoate**

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## Introduction

**Tert-butyl 4-acetylbenzoate** is a key chemical intermediate in organic synthesis, finding applications in the development of pharmaceuticals and advanced materials. Its bifunctional nature, possessing both a ketone and a protected carboxylic acid, makes it a versatile building block. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This guide provides a comprehensive analysis of the spectral data of **tert-butyl 4-acetylbenzoate**, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of these spectra offers profound insights into the molecule's architecture, serving as a critical reference for its identification, purity assessment, and reaction monitoring.

## Molecular Structure and Key Features

**Tert-butyl 4-acetylbenzoate** ( $C_{13}H_{16}O_3$ ) has a molecular weight of 220.26 g/mol .[\[1\]](#)[\[2\]](#)[\[3\]](#) The molecule consists of a para-substituted benzene ring, an acetyl group, and a tert-butyl ester group. This arrangement dictates the distinct spectroscopic signatures discussed in the subsequent sections.

Caption: Molecular structure of **tert-butyl 4-acetylbenzoate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **tert-butyl 4-acetylbenzoate**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide unambiguous evidence for its structure.

## $^1\text{H}$ NMR Spectroscopy

The  $^1\text{H}$  NMR spectrum of **tert-butyl 4-acetylbenzoate** is characterized by distinct signals corresponding to the aromatic protons, the acetyl protons, and the tert-butyl protons.

Table 1:  $^1\text{H}$  NMR Spectral Data of **Tert-butyl 4-acetylbenzoate** (in  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~8.14	Doublet	2H	Aromatic (H <sub>a</sub> )
~7.74	Doublet	2H	Aromatic (H <sub>b</sub> )
~2.60	Singlet	3H	Acetyl (CH <sub>3</sub> )
~1.60	Singlet	9H	Tert-butyl ((CH <sub>3</sub> ) <sub>3</sub> )

Note: The exact chemical shifts can vary slightly depending on the solvent and the spectrometer's magnetic field strength.

Interpretation:

- Aromatic Protons ( $\delta$  ~8.14 and ~7.74 ppm): The downfield region of the spectrum is occupied by two doublets, each integrating to two protons. This pattern is characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing ester group (H<sub>a</sub>) are deshielded and appear at a lower field (~8.14 ppm) compared to the protons ortho to the acetyl group (H<sub>b</sub>) (~7.74 ppm). The coupling between these adjacent protons results in the doublet splitting pattern.
- Acetyl Protons ( $\delta$  ~2.60 ppm): A sharp singlet integrating to three protons is observed around 2.60 ppm. This signal is assigned to the methyl protons of the acetyl group. The absence of adjacent protons results in a singlet multiplicity.

- Tert-butyl Protons ( $\delta$  ~1.60 ppm): A prominent singlet with an integration value of nine protons is found in the upfield region (~1.60 ppm). This is a classic signature of the nine equivalent protons of the tert-butyl group.

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: <sup>13</sup>C NMR Spectral Data of **Tert-butyl 4-acetylbenzoate** (in CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)	Assignment
~197.5	Acetyl Carbonyl (C=O)
~165.0	Ester Carbonyl (C=O)
~139.0	Aromatic (C-acetyl)
~134.5	Aromatic (C-ester)
~129.8	Aromatic (CH)
~128.2	Aromatic (CH)
~81.5	Quaternary Tert-butyl (C)
~28.2	Tert-butyl (CH <sub>3</sub> )
~26.8	Acetyl (CH <sub>3</sub> )

Note: These are approximate chemical shifts based on typical values for similar functional groups.

### Interpretation:

- Carbonyl Carbons ( $\delta$  ~197.5 and ~165.0 ppm): Two distinct signals in the downfield region correspond to the two carbonyl carbons. The ketone carbonyl of the acetyl group is typically found at a lower field (~197.5 ppm) than the ester carbonyl (~165.0 ppm).
- Aromatic Carbons ( $\delta$  ~128.2-139.0 ppm): The signals for the aromatic carbons appear in the range of 128-140 ppm. The quaternary carbons attached to the substituents are generally

weaker and appear at a lower field than the protonated aromatic carbons.

- Tert-butyl Carbons ( $\delta$  ~81.5 and ~28.2 ppm): The quaternary carbon of the tert-butyl group gives a signal around 81.5 ppm, while the three equivalent methyl carbons resonate at a much higher field, around 28.2 ppm.
- Acetyl Methyl Carbon ( $\delta$  ~26.8 ppm): The methyl carbon of the acetyl group appears at approximately 26.8 ppm.

## Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **tert-butyl 4-acetylbenzoate** in about 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Acquire the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a 400 MHz or higher field NMR spectrometer.
- $^1\text{H}$  NMR Acquisition:
  - Set the spectral width to cover the range of 0-10 ppm.
  - Use a pulse angle of 30-45 degrees.
  - Set the relaxation delay to 1-2 seconds.
  - Acquire a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - Set the spectral width to cover the range of 0-220 ppm.
  - Use a proton-decoupled pulse sequence.
  - Set the relaxation delay to 2-5 seconds.
  - Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of  $^{13}\text{C}$ .

- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the  $^1\text{H}$  NMR spectrum and reference the chemical shifts to TMS (0 ppm).

This protocol is a standard procedure for obtaining high-quality NMR spectra of organic compounds and is widely adopted in research laboratories.[\[4\]](#)[\[5\]](#)

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Table 3: Key IR Absorption Bands for **Tert-butyl 4-acetylbenzoate**

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
~3050-3100	C-H stretch	Aromatic
~2970	C-H stretch	Aliphatic (tert-butyl & acetyl)
~1715	C=O stretch	Ester Carbonyl
~1685	C=O stretch	Ketone Carbonyl
~1600, ~1480	C=C stretch	Aromatic Ring
~1280, ~1120	C-O stretch	Ester

Interpretation:

- C-H Stretching Vibrations: The region above 3000 cm<sup>-1</sup> shows weak to medium bands corresponding to the aromatic C-H stretching. The strong absorptions around 2970 cm<sup>-1</sup> are due to the C-H stretching of the aliphatic tert-butyl and acetyl groups.
- Carbonyl Stretching Vibrations: This is the most informative region of the IR spectrum for this molecule. Two strong, sharp absorption bands are expected. The band at a higher wavenumber (~1715 cm<sup>-1</sup>) is attributed to the C=O stretching of the ester group. The band at a lower wavenumber (~1685 cm<sup>-1</sup>) corresponds to the C=O stretching of the aryl ketone. The conjugation with the aromatic ring slightly lowers the frequency of the ketone carbonyl.

- Aromatic C=C Stretching: The characteristic absorptions for the aromatic ring C=C stretching vibrations are observed around 1600 and 1480  $\text{cm}^{-1}$ .
- C-O Stretching: The strong bands in the fingerprint region, around 1280  $\text{cm}^{-1}$  and 1120  $\text{cm}^{-1}$ , are indicative of the C-O stretching vibrations of the ester group.

## Experimental Protocol: IR Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
  - Place a small amount of the solid **tert-butyl 4-acetylbenzoate** sample directly onto the ATR crystal.
  - Apply pressure to ensure good contact between the sample and the crystal.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition:
  - Record a background spectrum of the empty ATR crystal.
  - Record the sample spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
  - Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
- Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final IR spectrum.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Fragmentation Pattern:

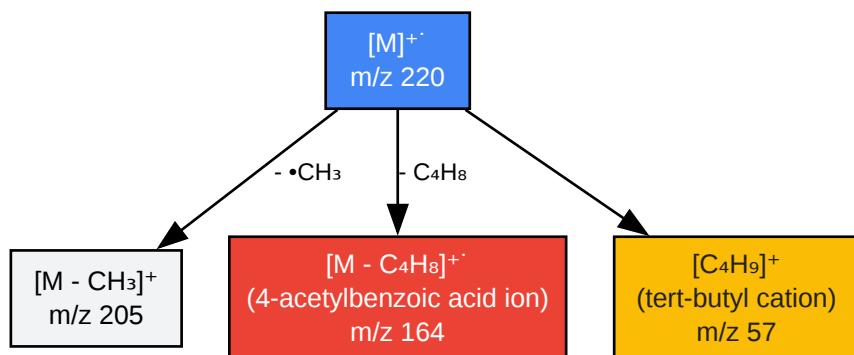
For **tert-butyl 4-acetylbenzoate** (MW = 220.26), the molecular ion peak ( $[\text{M}]^+$ ) is expected at m/z 220.

Table 4: Expected Key Fragments in the Mass Spectrum of **Tert-butyl 4-acetylbenzoate**

m/z	Fragment Ion
220	$[\text{C}_{13}\text{H}_{16}\text{O}_3]^+$ (Molecular Ion)
205	$[\text{M} - \text{CH}_3]^+$
164	$[\text{M} - \text{C}_4\text{H}_8]^+$ or $[\text{M} - 56]^+$
149	$[\text{C}_8\text{H}_5\text{O}_2]^+$
121	$[\text{C}_7\text{H}_5\text{O}]^+$
57	$[\text{C}_4\text{H}_9]^+$ (tert-butyl cation)

#### Interpretation:

- Molecular Ion (m/z 220): The peak corresponding to the intact molecule, the molecular ion, should be observed at m/z 220.[1][2][3][6]
- Loss of a Methyl Group (m/z 205): Fragmentation can occur via the loss of a methyl radical from the tert-butyl group, resulting in a peak at m/z 205.
- Loss of Isobutylene (m/z 164): A very common fragmentation pathway for tert-butyl esters is the loss of a neutral isobutylene molecule ( $\text{C}_4\text{H}_8$ ), leading to the formation of the protonated carboxylic acid at m/z 164 (4-acetylbenzoic acid).[7]
- Acylium Ions (m/z 149 and 121): Further fragmentation of the 4-acetylbenzoic acid ion can lead to the formation of acylium ions.
- Tert-butyl Cation (m/z 57): A prominent peak at m/z 57 is highly characteristic of the stable tert-butyl cation, formed by the cleavage of the ester bond.

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Caption: Key fragmentation pathways of **tert-butyl 4-acetylbenzoate** in MS.

## Experimental Protocol: Mass Spectrometry (Electron Ionization - EI)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.
- Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-300.
- Detection: The ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

This protocol follows the standard operating procedures for EI-MS, a widely used technique for the analysis of volatile organic compounds.

## Conclusion

The combined application of NMR, IR, and MS provides a complete spectroscopic profile of **tert-butyl 4-acetylbenzoate**. The <sup>1</sup>H and <sup>13</sup>C NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the key functional groups (ester and ketone carbonyls), and the mass spectrum confirms the molecular weight and provides insights into its fragmentation patterns. This comprehensive guide serves as an essential resource for

scientists and researchers, enabling confident identification, quality control, and further investigation of this important chemical intermediate.

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- To cite this document: BenchChem. [A Comprehensive Spectroscopic Analysis of Tert-butyl 4-acetylbenzoate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b172967#tert-butyl-4-acetylbenzoate-spectral-data-nmr-ir-ms>]

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